molecular formula C22H15ClN2O3 B2692280 3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951949-07-8

3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2692280
CAS RN: 951949-07-8
M. Wt: 390.82
InChI Key: MXCLYZVKQPUNCZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H15ClN2O3 and its molecular weight is 390.82. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Supramolecular Arrangements

Research into compounds with structural similarities to 3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one often focuses on their crystal structures and the resultant supramolecular arrangements. For instance, the study of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines has revealed the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in determining the crystallographic and supramolecular properties of these compounds (de Souza et al., 2015).

Antioxidant and Antimicrobial Activities

Several derivatives of chlorophenyl-pyridine compounds have been synthesized and tested for their antioxidant and antimicrobial activities. A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives showed promising results in screening for these properties, indicating potential applications in developing new pharmaceutical agents with antioxidative and antimicrobial properties (Bekircan et al., 2008).

Synthesis and Molecular Docking Study

The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents underscore the role of compounds with chlorophenyl-pyridine structures in developing novel therapeutic agents. These studies often involve evaluating the biological activity of synthesized compounds against various cancer cell lines and microbial strains, thereby contributing to the search for more effective treatments for cancer and infectious diseases (Katariya et al., 2021).

Electronic Properties and Interaction Landscapes

Research on N-(chlorophenyl)pyridinecarboxamides has explored the electronic properties and interaction landscapes of these compounds. Physicochemical studies and single-crystal structures have provided insight into the hydrogen bonding modes, crystal packing, and interaction environments, which are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceutical chemistry (Gallagher et al., 2022).

properties

IUPAC Name

3-(4-chlorophenyl)-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-15-5-3-14(4-6-15)19-12-27-22-17(21(19)26)7-8-20-18(22)11-25(13-28-20)16-2-1-9-24-10-16/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCLYZVKQPUNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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